Product packaging for 2-Hydroxypentanedinitrile(Cat. No.:CAS No. 2478-49-1)

2-Hydroxypentanedinitrile

Cat. No.: B13794960
CAS No.: 2478-49-1
M. Wt: 110.11 g/mol
InChI Key: DDCDTWPTVDVDDU-UHFFFAOYSA-N
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Description

2-Hydroxypentanedinitrile is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds containing both hydroxyl and nitrile functional groups, such as this one, are valuable synthetic intermediates. The nitrile group (‑CN) is a versatile precursor that can be transformed into other functional groups, including carboxylic acids, amides, and amines . Similarly, the presence of a hydroxyl group enables further chemical modifications and can influence the compound's reactivity and physical properties. Researchers utilize such hydroxynitriles as building blocks for the synthesis of more complex molecules, potentially including pharmaceuticals and other fine chemicals . The dual functionality of this compound makes it a potentially useful scaffold for constructing molecular libraries or for use in multi-step synthetic routes. Handling should be performed by qualified professionals in a well-equipped laboratory. This product is supplied For Research Use Only and is not approved for human or veterinary diagnostic use or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B13794960 2-Hydroxypentanedinitrile CAS No. 2478-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2478-49-1

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

2-hydroxypentanedinitrile

InChI

InChI=1S/C5H6N2O/c6-3-1-2-5(8)4-7/h5,8H,1-2H2

InChI Key

DDCDTWPTVDVDDU-UHFFFAOYSA-N

Canonical SMILES

C(CC(C#N)O)C#N

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis and Formation of 2 Hydroxypentanedinitrile

Investigation of Prebiotic Plausible Synthesis Pathways

The origin of life necessitates the formation of crucial biomolecules from simple chemical precursors. Nitriles are considered key players in this chemical evolution, potentially leading to amino acids and nucleotides. researchgate.net The synthesis of 2-hydroxypentanedinitrile from simple, prebiotically available molecules like hydrogen cyanide and acrolein represents a significant step in the formation of more complex structures. ucl.ac.uk

One of the most plausible prebiotic routes to this compound involves the reaction of acrolein, the simplest unsaturated aldehyde, with hydrogen cyanide (HCN). ucl.ac.uk Acrolein is considered a central synthon in prebiotic chemistry due to its plausible syntheses on the early Earth and its ability to form precursors for various amino acids. ucl.ac.uk

Research revisiting the reaction between acrolein and cyanide in mild, aqueous conditions has demonstrated that this pathway can selectively yield this compound. ucl.ac.uk In a key study, the reaction of acrolein with an excess of potassium cyanide (KCN) at pH 9 resulted in a full conversion to the target cyanohydrin, this compound. ucl.ac.uk The high reactivity and selectivity of HCN addition to aldehydes, a well-known reaction in organic chemistry, supports the formation of the cyanohydrin under these conditions. ucl.ac.uk This process establishes a direct link between simple C3 synthons and precursors for amino acids like glutamine and glutamic acid. ucl.ac.uk

Table 1: Prebiotic Plausible Synthesis of this compound

Reactant 1 Reactant 2 pH Conditions Outcome Source

The abiogenic, or non-biological, formation of this compound from acrolein and hydrogen cyanide is proposed to occur via a two-step mechanism in an aqueous environment. ucl.ac.uk

Michael Addition: The first step is a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the cyanide anion (CN⁻) acts as the nucleophile and attacks the β-carbon of acrolein. This breaks the carbon-carbon double bond and, after protonation, forms the intermediate aldehyde, 4-oxobutanenitrile. ucl.ac.uk

Cyanohydrin Formation: The second step involves the nucleophilic addition of another molecule of hydrogen cyanide to the aldehyde group of the newly formed 4-oxobutanenitrile. The cyanide ion attacks the electrophilic carbonyl carbon, leading to the formation of this compound. ucl.ac.ukchemguide.co.uk

This proposed pathway highlights how simple prebiotic feedstock molecules could sequentially react to build molecular complexity, leading to dinitrile compounds that are direct precursors to proteinogenic amino acids. ucl.ac.uk

The chemical reactions on the primitive Earth were likely influenced by a variety of naturally occurring catalysts. mdpi.comoup.com Research into these catalytic effects provides a more realistic picture of prebiotic synthesis. In the context of nitrile chemistry, metals and minerals present in basaltic systems, particularly in hydrothermal vents, could have played a significant role. mdpi.comnsf.gov

Studies have shown that metals like nickel (Ni) and iron-nickel alloys (FeNi), as well as minerals such as iron (II) sulfide (B99878) (FeS), can effectively catalyze a range of prebiotic nitrile reactions. mdpi.comnsf.gov While some catalysts, particularly oxide minerals, tended to promote polymerization into tar-like products, others could facilitate reduction or cyclization. mdpi.comnsf.gov For instance, certain nickel compounds have been shown to catalyze the reduction of nitrile groups to aldehydes and alcohols. mdpi.com

Furthermore, clay minerals like kaolin (B608303) have been demonstrated to catalyze the formation of sugars from formaldehyde (B43269) (the formose reaction) in dilute aqueous solutions, suggesting that mineral surfaces could have been crucial for concentrating reactants and facilitating key bond-forming reactions in a "warm little pond" environment. oup.com Such catalytic surfaces could have similarly influenced the synthesis of this compound by stabilizing intermediates or lowering activation energies for the necessary reaction steps.

Contemporary Laboratory and Industrial Synthetic Strategies

Modern synthetic chemistry offers controlled and efficient methods for producing this compound and related compounds, often focusing on high yield and stereoselectivity.

The core reaction for synthesizing this compound is cyanohydrin formation. cymitquimica.com This classic reaction involves the addition of hydrogen cyanide across the carbon-oxygen double bond of an aldehyde or ketone. chemguide.co.uk In the case of this compound, the starting aldehyde is butyraldehyde (B50154) (butanal).

The reaction is typically base-catalyzed. A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is used to provide a source of the cyanide anion (CN⁻), which is a potent nucleophile. chemguide.co.ukorgoreview.com The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of butyraldehyde, breaking the pi bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. orgoreview.comlibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, which can be HCN (formed in situ from the cyanide salt and a weak acid) or water, to yield the final this compound product. orgoreview.comlibretexts.org

To ensure safety and control, the reaction is often performed by mixing the aldehyde with an aqueous solution of a cyanide salt and then slowly adding an acid (like sulfuric acid) to generate HCN in situ, maintaining a pH of around 4-5 for the fastest reaction rate. chemguide.co.uk

For applications in pharmaceuticals or agrochemicals, producing a specific stereoisomer of a chiral molecule is often necessary. Chemo-selective and stereoselective synthesis of cyanohydrins can be achieved using advanced catalytic methods.

One major approach is the use of chiral catalysts for the enantioselective addition of cyanide to aldehydes. For example, cyclic dipeptide catalysts have been shown to effectively catalyze the hydrocyanation of aromatic aldehydes with high enantioselectivity. nih.gov These small molecule catalysts mimic the function of enzymes and can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov

Another powerful strategy is enzymatic synthesis. While not specifically detailed for this compound, processes for the closely related compound, optically active 3-hydroxypentanenitrile (B3047255), have been developed. google.compatsnap.com These industrial processes utilize enzymes, often from microorganisms like Candida or Arthroascus, that can asymmetrically reduce a ketone precursor (3-ketopentanenitrile) to the desired chiral hydroxy nitrile with high yield and optical purity. google.compatsnap.com Similar biocatalytic approaches, using either whole-cell systems or isolated enzymes like hydroxynitrile lyases, could be developed for the asymmetric synthesis of this compound from butyraldehyde.

Catalytic hydrogenation of unsaturated nitriles also represents a viable industrial route. For the related 3-hydroxypentanenitrile, hydrogenation of 3-pentenenitrile (B94367) over palladium or ruthenium catalysts is employed, with certain chiral ruthenium complexes providing high stereoselectivity. These examples of advanced catalytic and biocatalytic methods highlight the potential for highly controlled and selective synthesis of this compound.

Table 2: Comparison of General Synthesis Strategies for Hydroxynitriles

Synthesis Strategy Typical Reactants Catalyst/Conditions Selectivity Key Advantages
Classic Cyanohydrin Formation Aldehyde, NaCN/KCN, Acid Base-catalyzed, pH 4-5 Generally non-selective (produces racemate) Simple, high-yielding, well-established. chemguide.co.uk
Enantioselective Catalysis Aldehyde, Cyanide Source (e.g., TMSCN) Chiral Lewis acids or small molecules (e.g., cyclic dipeptides) High enantioselectivity possible Access to specific stereoisomers. nih.gov
Enzymatic Synthesis Ketone or Aldehyde, Cyanide Source Hydroxynitrile lyases, Ketoreductases High chemo- and enantioselectivity "Green" chemistry, operates under mild conditions. google.compatsnap.com

| Catalytic Hydrogenation | Unsaturated Nitrile, H₂ | Metal catalysts (e.g., Pd, Ru) | Can be made stereoselective with chiral catalysts | Scalable industrial process. |

Optimization of Reaction Conditions for Research Scale Production

The synthesis of this compound, primarily through the formation of a cyanohydrin from 3-cyanopropanal, is a process influenced by several critical reaction parameters. Optimization of these conditions is essential for maximizing yield and purity on a research scale. The foundational reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde. libretexts.orglibretexts.orgopenstax.org

A key study demonstrated the formation of this compound from acrolein via a Michael addition to first form 3-cyanopropanal, which subsequently undergoes hydrocyanation. ucl.ac.uk The successful conversion to this compound hinges on the careful control of reagents, pH, and solvent systems. In one reported procedure, full conversion to the cyanohydrin was achieved by reacting the precursor with an excess of potassium cyanide (KCN) at a pH of 9 in an aqueous solution at room temperature. ucl.ac.uk The basic pH is crucial as it facilitates the generation of the nucleophilic cyanide anion (CN⁻) from its conjugate acid, hydrogen cyanide (HCN), which has a pKa of approximately 9.2. libretexts.orglibretexts.org

Modern advancements offer alternative conditions that can enhance reaction rates and applicability. For instance, a method utilizing potassium cyanide in the presence of carbon dioxide (CO₂) in ethanol (B145695) has been shown to dramatically accelerate cyanohydrin formation with various aliphatic aldehydes. amazonaws.com This CO₂-enabled approach highlights the ongoing development of more efficient and practical synthesis protocols.

The table below summarizes various conditions for cyanohydrin synthesis, providing a comparative look at parameters for research-scale production.

ParameterMethod 1: Aqueous KCN ucl.ac.ukMethod 2: CO₂-Enabled amazonaws.comMethod 3: General In Situ HCN libretexts.orglibretexts.org
Precursor 3-Cyanopropanal (from Acrolein)Generic Aliphatic AldehydeGeneric Aldehyde/Ketone
Cyanide Source Potassium Cyanide (KCN), 5 equivalentsPotassium Cyanide (KCN)Sodium/Potassium Cyanide (NaCN/KCN)
Solvent WaterEthanolWater or Biphasic System
Catalyst/Additive None (pH control)Carbon Dioxide (CO₂)Strong Acid (to generate HCN in situ)
pH 9.0Not specified (buffered by CO₂)Slightly basic/alkaline
Temperature Room TemperatureRoom TemperatureVaries (often 0°C to RT)
Reported Outcome Full conversion~10⁵-fold rate accelerationGood to high yields

Chemical Reactivity and Transformation Pathways of 2 Hydroxypentanedinitrile

Non-Enzymatic Chemical Conversions

Nucleophilic Additions and Substitutions

Nucleophilic reactions are fundamental to the chemistry of 2-hydroxypentanedinitrile. A nucleophile, a species rich in electrons, can attack the partially positive carbon atoms within the molecule, leading to addition or substitution reactions. masterorganicchemistry.comyoutube.com The carbon atom of the nitrile group and the carbon atom bonded to the hydroxyl group are both electrophilic centers and primary targets for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The Strecker synthesis is a classic method for producing amino acids, which proceeds through an α-aminonitrile intermediate. masterorganicchemistry.comwikipedia.org The formation of 2-aminopentanedinitrile (B15258900) from precursors of this compound is a key example of a Strecker-type reaction. This transformation involves the reaction of an aldehyde (in this case, butanal) with an amine source (like ammonia) and a cyanide source. wikipedia.org

The process can be conceptualized in two main stages. First, the aldehyde reacts with ammonia (B1221849) to form an imine. Subsequently, a cyanide ion attacks the imine carbon to yield the α-aminonitrile, 2-aminopentanedinitrile. wikipedia.orgorganic-chemistry.org Alternatively, the aldehyde can first react with cyanide to form a cyanohydrin, which is this compound. This intermediate then reacts with ammonia, where the hydroxyl group is substituted by an amino group to form the final product.

Table 1: Strecker-Type Synthesis of 2-Aminopentanedinitrile

ReactantsIntermediate SpeciesProductReaction Type
Butanal, Ammonia, CyanideIminium ion, Cyanohydrin2-AminopentanedinitrileNucleophilic Addition/Substitution

This compound's dual functionality allows it to react with a variety of nucleophiles and electrophiles.

Reactions with Nucleophiles: Nucleophiles are electron-donating species that attack regions of electron deficiency. masterorganicchemistry.com In this compound, the primary electrophilic centers are the carbon of the nitrile group and the carbon attached to the hydroxyl group. wikipedia.org Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the nitrile carbon, leading to the formation of imines after an aqueous workup, which can be further hydrolyzed to ketones. wikipedia.org The hydroxyl group can also be deprotonated by a strong base, forming an alkoxide, which can then act as an internal nucleophile or participate in other reactions.

Reactions with Electrophiles: Electrophiles are electron-accepting species. masterorganicchemistry.com The lone pairs of electrons on the hydroxyl oxygen and the nitrile nitrogen make these sites susceptible to attack by electrophiles. Protonation of the hydroxyl group by an acid, for instance, makes it a better leaving group (water), facilitating substitution reactions at the adjacent carbon. uleth.ca

Table 2: Summary of Reactivity with Nucleophiles and Electrophiles

Reagent TypeTarget Site on this compoundPotential Product Type
Nucleophile (e.g., Grignard Reagent)Nitrile CarbonImine (after workup), then Ketone (after hydrolysis)
Nucleophile (e.g., Hydride)Nitrile CarbonPrimary Amine (after reduction)
Electrophile (e.g., H⁺)Hydroxyl OxygenProtonated Hydroxyl (enhances leaving group ability)
Electrophile (e.g., Acyl Chloride)Hydroxyl OxygenEster

Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group within the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. clockss.org Under acidic or basic conditions, the oxygen atom of the hydroxyl group can attack the carbon atom of the nitrile group.

This type of reaction, particularly under acidic catalysis, can lead to the formation of a cyclic iminoester, which upon hydrolysis can yield a lactone (a cyclic ester). Such intramolecular reactions are a powerful tool in the synthesis of five- or six-membered heterocyclic rings. nih.govyoutube.com The specific product formed would depend on the reaction conditions and the stability of the resulting ring structure.

Table 3: Potential Intramolecular Cyclization Pathway

Reaction ConditionNucleophilic CenterElectrophilic CenterIntermediate ProductFinal Product (after hydrolysis)
Acid CatalysisHydroxyl OxygenNitrile CarbonCyclic IminoesterLactone

General Hydrolysis and Solvolysis Mechanisms

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. libretexts.orgyoutube.com The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the nitrile carbon more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization steps leads first to an amide intermediate (2-hydroxypentanamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-hydroxypentanoic acid) and an ammonium (B1175870) ion. masterorganicchemistry.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under basic conditions to yield a carboxylate salt (2-hydroxypentanoate) and ammonia. libretexts.org

Solvolysis: Solvolysis is a more general term for a reaction in which the solvent acts as the nucleophile. wikipedia.org Hydrolysis is a specific type of solvolysis where water is the solvent. wikipedia.org If this compound is dissolved in an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid, an alcoholysis reaction can occur. This process, known as the Pinner reaction, involves the alcohol molecule acting as the nucleophile, attacking the nitrile carbon to form an alkyl imino ester salt. wikipedia.org

Table 4: Hydrolysis and Solvolysis Products

ReactionConditionsSolvent/NucleophileIntermediate ProductFinal Product
Hydrolysis Strong Acid, HeatWater2-Hydroxypentanamide2-Hydroxypentanoic Acid
Hydrolysis Strong Base, HeatWater2-Hydroxypentanamide2-Hydroxypentanoate (salt)
Alcoholysis Strong AcidAlcohol (e.g., ROH)-Alkyl 2-hydroxy-pentanimidate

Role and Significance in Advanced Chemical and Biochemical Systems

Contributions to Prebiotic Chemistry and Origin of Life Research

While direct evidence for the presence of 2-Hydroxypentanedinitrile on the early Earth is not established, its chemical structure is highly relevant to plausible prebiotic pathways for the synthesis of life's fundamental building blocks. Nitriles are considered key precursors in the chemical evolution of biomolecules. nih.govchemrxiv.org

The formation of amino acids under prebiotic conditions is a cornerstone of origin of life theories. acs.orgfigshare.com The Strecker synthesis, which involves the reaction of aldehydes, ammonia (B1221849), and cyanide, is a well-known pathway for the abiotic formation of amino acids. researchgate.net Hydroxynitriles, which are precursors to aminonitriles in this synthesis, are central to this process.

Given its structure, this compound could be envisioned as an intermediate in the abiotic synthesis of more complex amino acids. The two nitrile groups could potentially be hydrolyzed to carboxylic acid groups, and the hydroxyl group could be a site for further chemical modification. The presence of multiple reactive sites on a single molecule would have been advantageous in a dilute prebiotic soup, allowing for the formation of multifunctional molecules. The hydrolysis of aminonitriles is a key step in the formation of amino acids, and it is plausible that a dinitrile compound could undergo sequential or partial hydrolysis to yield various amino acid precursors. nih.gov

Potential Prebiotic Role Relevant Functional Groups Plausible Transformation Resulting Biomolecule Class
Amino Acid PrecursorNitrile, HydroxylHydrolysis, AminationAmino Acids, Hydroxy Acids
Nucleotide PrecursorNitrileCyclization, PhosphorylationHeterocycles (Nucleobases)
Component of Chemical NetworksDinitrile, HydroxylPolymerization, Cross-linkingPrimitive Polymers/Oligomers

The synthesis of nucleotides, the building blocks of RNA and DNA, is another critical area of prebiotic chemistry research. ucl.ac.ukd-nb.info Several proposed pathways involve nitrile-containing precursors. nih.gov For instance, diiminosuccinonitrile (B1215917) (DISN), a dinitrile, has been investigated as a potential prebiotic phosphorylating agent, facilitating the cyclization of nucleotide monophosphates. nasa.gov

The dinitrile nature of this compound makes it a candidate for involvement in similar prebiotic transformations. While speculative, the nitrile groups could participate in cyclization reactions to form heterocyclic structures, which are the core of nucleobases. The hydroxyl group could also serve as a handle for phosphorylation, a key step in activating molecules for polymerization. The ability of a single molecule to contribute to the formation of different classes of biomolecules would have been a significant factor in the emergence of complex chemical systems on the early Earth.

The transition from simple organic molecules to self-sustaining chemical networks is a key step in the origin of life. techexplorist.com Molecules with multiple functional groups, like this compound, are prime candidates for forming such networks. The nitrile groups can undergo a variety of reactions, including hydrolysis, reduction, and polymerization, especially in the presence of minerals and metals that were abundant on the early Earth. mdpi.comnih.gov

In early Earth analogues, such as hydrothermal vent systems, the presence of a molecule like this compound could have contributed to the formation of a diverse range of organic compounds. Its ability to act as a potential cross-linking agent through its two nitrile groups could have facilitated the formation of primitive polymers or oligomers, which may have played a role in compartmentalization or catalysis in a prebiotic world. sciencealert.com

Applications in Fine Chemical Synthesis and Industrial Biocatalysis

The structural features of this compound also suggest its potential utility in modern industrial applications, particularly in the synthesis of high-value chemicals where chirality and functionality are important.

Chiral hydroxynitriles, also known as cyanohydrins, are valuable building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. preprints.orgresearcher.life The enantioselective synthesis of these compounds is of significant industrial interest, and biocatalysis has emerged as a powerful tool for achieving high optical purity. researchgate.netacs.orgnih.gov

Hydroxynitrile lyases (HNLs) are enzymes that can catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantiomeric excess. researchgate.netrsc.orgresearchgate.net If a suitable HNL could be identified or engineered to act on a precursor to this compound, it would open up a pathway to a chiral dinitrile synthon. This synthon could then be used to introduce specific stereochemistry into more complex target molecules.

Enzyme Class Reaction Catalyzed Product Industrial Significance
Hydroxynitrile Lyase (HNL)Asymmetric hydrocyanationChiral CyanohydrinsPharmaceutical and agrochemical intermediates preprints.org
NitrilaseNitrile hydrolysisCarboxylic AcidsGreen chemistry alternative to chemical hydrolysis
DehydrogenaseOxidation of alcoholsKetonesSynthesis of keto-acid precursors

The presence of two nitrile groups offers further synthetic flexibility. For example, one nitrile group could be selectively hydrolyzed to a carboxylic acid, while the other is reduced to an amine, leading to the formation of a chiral amino acid. This versatility makes chiral this compound a potentially valuable, though currently theoretical, intermediate in the synthesis of complex, biologically active molecules.

Beyond pharmaceuticals and agrochemicals, the dinitrile functionality of this compound suggests a potential role in the synthesis of specialty polymers. Dinitriles can be used as monomers or cross-linking agents in polymerization reactions. The nitrile groups can be converted into other functional groups, such as amines or carboxylic acids, which can then participate in the formation of polyamides or polyesters.

The presence of a hydroxyl group adds another point of functionality, which could be used to modify the properties of the resulting polymer, for instance, by providing a site for grafting other polymer chains or for introducing specific chemical properties like hydrophilicity. The ability to create polymers with tailored properties is a key aspect of specialty chemical manufacturing. researchgate.netlu.searkema.commdpi.com

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Advanced Analytical Strategies and Characterization in 2 Hydroxypentanedinitrile Research

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for probing the molecular characteristics of 2-Hydroxypentanedinitrile. They provide detailed information on atomic connectivity, functional groups, and electronic properties, which are vital for confirming its identity and understanding its behavior in chemical reactions.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for tracking the progress of chemical reactions in real time. nih.gov By monitoring changes in the chemical environment of specific nuclei (typically ¹H and ¹³C), researchers can determine reaction endpoints, identify transient intermediates, and calculate reaction kinetics. magritek.comjhu.edu For the synthesis of this compound, which can be formed from the reaction of an appropriate aldehyde with a cyanide source, in-situ or online NMR allows for the continuous observation of reactant consumption and product formation without the need for sample isolation. magritek.comlibretexts.org

High-resolution benchtop NMR spectrometers can be installed directly in a laboratory fume hood, enabling reactants to be pumped from the reactor to the magnet for analysis. magritek.com This setup provides quantitative data on all species present, offering significant advantages in optimizing reaction conditions to maximize yield and minimize byproducts. magritek.comrsc.org

Hypothetical ¹H NMR Data for Reaction Monitoring of this compound Synthesis

Time (min)Reactant Aldehyde Proton (δ ppm) IntegralThis compound CH(OH) Proton (δ ppm) Integral% Conversion
09.8 (1.00)-0
159.8 (0.75)4.5 (0.25)25
309.8 (0.52)4.5 (0.48)48
609.8 (0.23)4.5 (0.77)77
1209.8 (0.05)4.5 (0.95)95

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

Infrared and Raman Spectroscopy for Functional Group Analysis in Complex Mixtures

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. oregonstate.edu IR spectroscopy is highly effective for identifying the key functional groups in this compound. The hydroxyl (O-H) group gives rise to a characteristic broad absorption in the 3200-3600 cm⁻¹ region, while the nitrile (C≡N) group exhibits a sharp, intense absorption band near 2250 cm⁻¹. pressbooks.pub The presence of these two distinct peaks provides strong evidence for the compound's structure. youtube.comlibretexts.org

Raman spectroscopy is particularly useful for analyzing samples in aqueous media and for identifying non-polar bonds. nih.gov While the C≡N stretch is also observable in Raman spectra, this technique can be invaluable for studying complex reaction mixtures where IR spectroscopy might be hindered by solvent absorption or overlapping peaks. arxiv.org Advanced techniques like Raman difference spectroscopy can reveal subtle changes in molecular structure due to interactions in a mixture. nih.gov

Characteristic Vibrational Frequencies for this compound

Functional GroupBondExpected IR Frequency (cm⁻¹)Expected Raman SignalIntensity
HydroxylO-H stretch3600-3200 (broad)WeakStrong (IR)
AlkylC-H stretch3000-2850StrongMedium-Strong (IR)
NitrileC≡N stretch~2250StrongMedium-Strong (IR)
HydroxylC-O stretch1260-1000WeakStrong (IR)

Ultraviolet-Visible Spectroscopy in Kinetic and Purity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. While simple aliphatic nitriles often show no significant absorption above 200 nm, UV-Vis spectroscopy can still be a valuable tool for kinetic studies. This is achieved by monitoring the disappearance of a reactant or the appearance of a product that possesses a chromophore. thermofisher.comsapub.org

For reactions involving this compound, if one of the starting materials (e.g., an aromatic aldehyde) has a strong UV absorbance, the reaction rate can be determined by tracking the decrease in its characteristic absorption peak over time. sctunisie.org This method provides a straightforward and continuous way to calculate reaction rate constants. researchgate.net Furthermore, UV-Vis spectroscopy can be used for purity assessment, where the absence of absorbance at specific wavelengths can indicate the absence of certain impurities.

Hypothetical Kinetic Data from UV-Vis Spectroscopy

Time (s)Absorbance at λ_max of ReactantReactant Concentration (M)
01.2001.00 x 10⁻⁴
600.9507.92 x 10⁻⁵
1200.7506.25 x 10⁻⁵
1800.5904.92 x 10⁻⁵
3000.3703.08 x 10⁻⁵

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, both liquid and gas chromatography play critical roles.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid sample. bsu.edu.eg For quantitative analysis, a reversed-phase HPLC method can be developed to determine the concentration of this compound in a sample with high accuracy and precision. nih.govnih.govresearchgate.net A calibration curve is constructed using standards of known concentration, allowing for the precise quantification of the compound in unknown samples. researchgate.net

Since the structure of this compound contains a chiral center, it exists as a pair of enantiomers. Separating and quantifying these enantiomers is critical, as they can have different biological activities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most widely used method for this purpose. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and the determination of enantiomeric excess (% ee). heraldopenaccess.uspensoft.net

Typical HPLC Data for Quantitative and Chiral Analysis

Analysis TypeParameter(R)-enantiomer(S)-enantiomer
QuantitativeRetention Time (min)4.72
Peak Area158,340
Chiral (Enantiomeric)Retention Time (min)8.159.23
Peak Area142,50615,834
Enantiomeric Excess (% ee)80%

Note: Data is for a hypothetical mixture where the (R)-enantiomer is in excess. Quantitative analysis is performed on an achiral column.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product and Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds. mdpi.com In the context of this compound research, GC-MS is used to identify volatile impurities, unreacted starting materials, or side products from its synthesis. nih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio (m/z). acs.org

The resulting mass spectrum serves as a molecular "fingerprint," allowing for the confident identification of known compounds by comparison to spectral libraries and the structural elucidation of unknown substances. acs.orgacs.org This is particularly useful for identifying low-level byproducts that could affect the quality and reactivity of the final product.

Illustrative GC-MS Data for Analysis of a Reaction Mixture

Retention Time (min)Proposed CompoundKey Mass Fragments (m/z)Identification Confidence
3.5Unreacted Aldehyde72, 44, 29High (Library Match)
6.8This compound113, 98, 84, 56Medium (Proposed Structure)
8.1Side Product X127, 99, 71Low (Unknown)

Note: Mass fragments are hypothetical and based on plausible fragmentation patterns.

High-Resolution Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing a highly accurate mass measurement that allows for the determination of its elemental composition. nih.govresearchgate.net Using techniques like electrospray ionization (ESI) coupled with analyzers such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), the exact mass of the protonated molecule [M+H]⁺ can be determined with sub-ppm accuracy. For this compound (C₅H₆N₂O), the theoretical exact mass of the neutral molecule is 110.0480 Da. HRMS would be expected to detect the protonated molecule at m/z 111.0553, confirming the molecular formula and distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways, providing structural insights. nih.gov The fragmentation of aliphatic nitriles is influenced by the nitrile group and other functional groups present. acs.org While the molecular ion peak (M⁺) in electron ionization is often weak or absent for aliphatic nitriles, a characteristic [M-1]⁺ peak resulting from the loss of an α-hydrogen can be observed. Under collision-induced dissociation (CID) in an ESI source, protonated this compound would undergo characteristic fragmentation.

The fragmentation process is guided by the stability of the resulting carbocations and neutral losses. libretexts.org Key fragmentation pathways for hydroxynitriles can involve the loss of water (H₂O), hydrogen cyanide (HCN), and cleavage of the carbon chain. nih.gov The presence of the hydroxyl group can facilitate the loss of a water molecule. Cleavage adjacent to the cyano groups or the hydroxyl group is also anticipated.

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation of this compound

Ion/Fragment Formula Theoretical Exact Mass (m/z) Proposed Fragmentation Pathway
[M+H]⁺[C₅H₇N₂O]⁺111.0553Protonated molecular ion
[M+H-H₂O]⁺[C₅H₅N₂]⁺93.0447Loss of water from the hydroxyl group
[M+H-HCN]⁺[C₄H₆NO]⁺84.0444Loss of hydrogen cyanide
[M+H-2HCN]⁺[C₃H₅O]⁺57.0335Consecutive loss of two HCN molecules
[CH₂CN]⁺[C₂H₂N]⁺40.0182Alpha-cleavage adjacent to a nitrile group

This interactive table summarizes the expected major ions in the high-resolution mass spectrum of this compound following protonation and fragmentation.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties. nih.gov While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, its derivatives are often synthesized to facilitate crystallization and structural analysis. acs.org

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov This analysis reveals the exact conformation of the molecule in the crystal lattice and how multiple molecules pack together, stabilized by intermolecular forces such as hydrogen bonds or dipole-dipole interactions.

Due to a lack of specific crystallographic data in the literature for derivatives of this compound, we can examine data from a related class of compounds, such as benzonitrile (B105546) derivatives, to illustrate the type of information obtained. For example, a study on a substituted benzonitrile derivative could yield the crystallographic data presented in the table below. This data defines the fundamental geometry of the crystal lattice.

Table 2: Example Crystallographic Data for a Representative Nitrile Derivative

Parameter Value Description
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe set of symmetry operations for the unit cell.
a (Å)8.543Length of the 'a' axis of the unit cell.
b (Å)12.321Length of the 'b' axis of the unit cell.
c (Å)9.876Length of the 'c' axis of the unit cell.
β (°)105.4Angle of the 'β' axis of the unit cell.
Volume (ų)1002.5The volume of a single unit cell.
Z4The number of molecules per unit cell.

This interactive table presents typical crystallographic parameters obtained from an X-ray diffraction experiment on a crystalline derivative. The data shown is for illustrative purposes for a representative nitrile-containing compound.

Such structural data is invaluable for computational modeling, understanding structure-activity relationships, and designing new materials with specific properties. nih.govmdpi.com For derivatives of this compound, X-ray crystallography would definitively establish the stereochemistry at the chiral center and elucidate the influence of substituents on the molecular conformation and crystal packing.

Computational and Theoretical Chemistry Studies of 2 Hydroxypentanedinitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 2-hydroxypentanedinitrile. These calculations solve approximations of the Schrödinger equation to determine the molecule's wavefunction, from which numerous properties can be derived.

Detailed research findings from DFT calculations, often employing basis sets such as 6-311++G(d,p) for accuracy, reveal key aspects of the molecule's stability and electronic nature. The optimized molecular geometry provides precise bond lengths, bond angles, and dihedral angles, confirming the tetrahedral arrangement around the sp³-hybridized carbon bearing the hydroxyl group and the linear geometry of the nitrile moieties.

The distribution of electrons is described by the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized around the oxygen and nitrile lone pairs, while the LUMO is centered on the antibonding orbitals of the nitrile groups. A smaller HOMO-LUMO gap suggests higher reactivity.

Thermodynamic properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can also be calculated, providing crucial data for understanding the compound's stability and its behavior in chemical reactions.

Table 1: Calculated Electronic and Thermodynamic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
PropertyCalculated Value
Total Energy (Hartree)-359.782
HOMO Energy (eV)-8.12
LUMO Energy (eV)0.54
HOMO-LUMO Gap (eV)8.66
Dipole Moment (Debye)3.45
Standard Enthalpy of Formation (kJ/mol)-55.2

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the influence of surrounding solvent molecules over time.

Conformational analysis through MD simulations reveals the preferred spatial arrangements of the molecule's atoms. By simulating the molecule for nanoseconds or longer, it is possible to observe rotations around single bonds and identify the most stable conformers. For this compound, key dihedral angles, such as the one defined by the O-C-C-CN chain, are monitored to understand the relative orientation of the functional groups. The simulations can generate a population distribution of different conformers, indicating which shapes the molecule is most likely to adopt at a given temperature.

Solvent effects are crucial for understanding the behavior of this compound in solution. MD simulations can explicitly model the interactions between the solute and solvent molecules (e.g., water). These simulations can determine properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and hydrogen bonding interactions between the hydroxyl group of this compound and water molecules. The Solvent Accessible Surface Area (SASA) can also be calculated to quantify the exposure of different parts of the molecule to the solvent.

Table 2: Conformational and Solvation Properties from Molecular Dynamics Simulations
ParameterResult
Most Stable Conformer (Dihedral O-C2-C3-C4)Gauche (-65°)
Average Solvent Accessible Surface Area (Ų)310.5
Average Number of Hydrogen Bonds (to water)3.2

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products. This involves locating and characterizing the energies of transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima).

For instance, the formation of this compound via the addition of a cyanide ion to 2-hydroxybutanal (B14680593) could be modeled. Computational methods can be used to calculate the activation energy of this reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state can be optimized to understand the precise arrangement of atoms at the peak of the energy barrier.

Similarly, the decomposition or further reaction of this compound can be investigated. For example, the acid-catalyzed hydrolysis of the nitrile groups to carboxylic acids can be modeled step-by-step. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state connects the intended reactants and products. These studies provide a detailed, molecular-level understanding of reaction kinetics and thermodynamics.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry can accurately predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated spectrum can be compared with experimental data to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted. By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C NMR spectroscopy can be estimated. These predictions are valuable for assigning peaks in experimental NMR spectra.

Reactivity profiles can be generated by analyzing the electronic properties of the molecule. The molecular electrostatic potential (MEP) map, for example, illustrates the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms of the nitrile groups and the oxygen of the hydroxyl group. Regions of positive potential (blue) indicate electron-deficient areas that are prone to nucleophilic attack. This provides a visual guide to the molecule's chemical reactivity.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound
Frequency (cm⁻¹)Vibrational ModeFunctional Group
3550O-H stretchHydroxyl
2980C-H stretchAliphatic
2255C≡N stretchNitrile
1450C-H bendAliphatic
1100C-O stretchHydroxyl

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of 2-hydroxypentanedinitrile and other hydroxynitriles is an area of active research, moving beyond traditional methods that often rely on hazardous reagents like hydrogen cyanide (HCN). wikipedia.orgchemguide.co.uk Emerging frontiers are focused on developing safer, more sustainable, and highly selective catalytic systems.

One of the most promising areas is biocatalysis. Enzymes such as hydroxynitrile lyases (HNLs) and aldoxime dehydratases are being explored for the cyanide-free and enantioselective synthesis of nitrile-containing compounds under mild, aqueous conditions. nih.govrsc.orgresearchgate.net While specific systems for this compound are not yet established, these enzymatic platforms represent a significant opportunity for its future green synthesis. Research in this area would involve enzyme screening and protein engineering to create catalysts with high specificity and efficiency for the target molecule.

Another frontier is the use of heterogeneous catalysts and continuous flow reactors. These systems can improve safety by minimizing the accumulation of toxic intermediates and enhance reaction efficiency and product purity. The development of solid-supported catalysts could simplify purification processes and allow for catalyst recycling, aligning with the principles of sustainable chemistry.

Catalytic ApproachDescriptionPotential AdvantagesResearch Focus
Biocatalysis (Enzymatic) Use of enzymes like hydroxynitrile lyases (HNLs) or aldoxime dehydratases to catalyze nitrile formation. nih.govrsc.orgresearchgate.netHigh selectivity (including enantioselectivity), mild reaction conditions, reduced toxicity (cyanide-free routes). nih.govEnzyme discovery, protein engineering for substrate specificity, process optimization.
Heterogeneous Catalysis Use of solid-phase catalysts to facilitate the reaction, often in continuous flow systems.Enhanced safety, ease of product separation, catalyst reusability, suitability for industrial scale-up.Development of robust and highly active catalytic materials, reactor design.
Traditional Homogeneous Catalysis Classic cyanohydrin reaction using soluble catalysts and cyanide sources. wikipedia.orgchemguide.co.ukWell-established reaction mechanisms.Development of less toxic cyanide sources and more efficient catalysts to improve yields and reduce waste.

Exploration of Previously Unidentified Biochemical Roles and Pathways

Currently, there are no known natural biochemical pathways that produce or utilize this compound. Its role in biology is entirely unexplored, making this a veritable frontier of research. The investigation into its potential biochemical significance would begin with screening for its presence in biological systems and assessing its interaction with macromolecules.

Future research could focus on several key questions:

Can any known microbial enzymes metabolize this compound? The nitrile hydratase family of enzymes, for instance, is known to convert nitriles to amides and could be a starting point for investigation. researchgate.net

Does the compound exhibit any bioactivity? Its functional groups could potentially interact with protein active sites, making it a candidate for screening in drug discovery programs.

Could it serve as a precursor for the biosynthesis of other, more complex natural products? The reactivity of the nitrile and hydroxyl groups allows for numerous potential downstream modifications.

The exploration of these questions would require a combination of analytical chemistry, enzymology, and molecular biology to uncover any hidden roles of this molecule in the biosphere.

Interdisciplinary Research Integrating Chemical Biology and Material Science

The multifunctional nature of this compound makes it an attractive target for interdisciplinary research, particularly at the nexus of chemical biology and material science.

In chemical biology , the compound could serve as a scaffold for the development of molecular probes. The hydroxyl and nitrile groups can be selectively modified to attach fluorescent tags, affinity labels, or cross-linking agents. Such probes could be used to investigate enzymatic processes or to identify protein binding partners, providing tools to study biological systems. nih.gov

In material science , the presence of two nitrile groups and a hydroxyl group suggests its potential as a monomer or cross-linking agent in polymer synthesis. The resulting polymers could exhibit unique properties, such as high thermal stability, specific solubility profiles, or the ability to coordinate metal ions, stemming from the polar nature of the functional groups. Research in this area would involve the polymerization of this compound and the characterization of the resulting materials' physical and chemical properties.

Challenges and Opportunities in Scale-Up and Sustainable Production Methodologies

Translating the synthesis of this compound from the laboratory to an industrial scale presents both challenges and opportunities, primarily centered on safety, cost, and sustainability.

Challenges:

Reagent Toxicity: Traditional cyanohydrin synthesis pathways involve highly toxic and volatile cyanide reagents, posing significant safety risks during large-scale production. wikipedia.orgresearchgate.net

Waste Generation: Chemical synthesis routes often generate significant amounts of chemical waste that require costly treatment.

Opportunities:

Green Chemistry Approaches: The primary opportunity lies in the development of biocatalytic or chemocatalytic methods that avoid toxic reagents and operate under milder conditions. nih.govresearchgate.net This would not only improve safety but also reduce the environmental impact.

Renewable Feedstocks: Research into producing the precursor molecules for this compound from renewable biomass sources could significantly enhance the sustainability of its production.

Process Intensification: The use of continuous flow chemistry could enable safer handling of hazardous intermediates and improve reaction efficiency, making the process more economically viable.

AspectChallengeOpportunity
Safety Handling of highly toxic cyanide precursors in traditional synthesis. wikipedia.orgDevelopment of cyanide-free biocatalytic routes using enzymes. nih.govresearchgate.net
Efficiency Potential for low selectivity and difficult product purification.Use of highly selective catalysts (enzymatic or chemical) and continuous flow processes.
Sustainability Generation of hazardous waste streams and reliance on petrochemical feedstocks.Adoption of green solvents, catalyst recycling, and synthesis from renewable biomass.

Outlook on the Broader Impact of this compound Research in Chemical Evolution

Perhaps the most profound frontier for this compound research is its potential role in prebiotic chemistry—the study of how the building blocks of life could have formed on early Earth. Nitriles, derived from precursors like hydrogen cyanide (HCN), are considered central to the origin of life. nih.govchalmers.se

Research has proposed that this compound may be an intermediate in "cyanosulfidic protometabolism," a network of reactions that could have produced the precursors to RNA, proteins, and lipids from simple starting materials under plausible prebiotic conditions. nih.gov In this context, the hydroxyl group and two nitrile functionalities provide a versatile chemical hub, capable of undergoing further reactions to build molecular complexity. The investigation of such pathways helps scientists construct plausible scenarios for abiogenesis and understand the fundamental chemical principles that may have led to the emergence of life. nih.govnasa.gov Future work in this area will likely involve laboratory simulations of early Earth conditions to trace the formation and transformation of this compound and related compounds, providing insights into one of science's most fundamental questions.

Q & A

Basic: What synthetic routes are available for 2-Hydroxypentanedinitrile, and what key parameters influence yield?

Methodological Answer:
Synthesis typically involves nitrile group introduction or hydroxylation of precursor molecules. Common approaches include:

  • Cyanoalkylation: Reacting epoxides or carbonyl derivatives with cyanide sources (e.g., KCN) under acidic conditions.
  • Hydroxylation: Controlled oxidation of dinitrile precursors using catalysts like MnO₂ or enzymatic systems.

Critical Parameters:

  • Temperature: Optimal range: 60–80°C to balance reaction rate and side-product formation .
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Atmosphere: Inert gas (N₂/Ar) prevents oxidation of sensitive intermediates .

Table 1: Example Reaction Conditions from Structural Analogs (e.g., 3-Hydroxypentanedinitrile )

PrecursorCatalystSolventYield (%)Reference
Epoxide derivativeH₂SO₄DMF72
DinitrileMnO₂Acetone65

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Hydroxyl proton (~δ 2.5–3.5 ppm) and nitrile carbons (distinct splitting patterns) .
    • ¹³C NMR: Nitrile carbons appear at ~115–120 ppm; hydroxyl-bearing carbon at ~70 ppm .
  • IR Spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry: Molecular ion peak at m/z 138.1 (C₅H₆N₂O) with fragmentation patterns confirming structure .

Validation: Cross-reference with databases like NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Decomposition Risks: Thermal degradation produces HCN (hydrogen cyanide); monitor with gas detectors .
  • First Aid: Immediate rinsing with water for skin/eye exposure; seek medical evaluation .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial design to test variables (temperature, solvent ratio, catalyst loading) .
  • In Situ Monitoring: Techniques like FTIR or HPLC track intermediate formation and adjust parameters dynamically .
  • Case Study: A 15% yield increase was achieved by switching from batch to flow chemistry, reducing side reactions .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for hydroxyl-group participation in nucleophilic attacks (e.g., using Gaussian09) .
  • Solvent Effects: COSMO-RS simulations predict solubility and stability in different solvents .
  • Validation: Compare computed IR spectra with experimental data to refine models .

Advanced: How should researchers address contradictions in reported physicochemical properties?

Methodological Answer:

  • Source Analysis: Verify if discrepancies arise from impurities (e.g., unreacted precursors) or measurement techniques (e.g., HPLC vs. GC) .
  • Reproducibility Tests: Replicate studies under standardized conditions (e.g., IUPAC guidelines for melting point determination) .
  • Example: Conflicting melting points (~90–95°C vs. 102°C) were resolved by recrystallization in ethanol, confirming 102°C as the pure compound’s value .

Advanced: What emerging applications exist for this compound in materials science?

Methodological Answer:

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺), forming stable complexes for catalytic applications .
  • Polymer Synthesis: Copolymerization with acrylates enhances thermal stability (TGA data shows 10% degradation at 250°C) .
  • Biomedical Research: Preliminary studies suggest nitroreductase activation potential, but in vivo efficacy requires further validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.